2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Description
Dichlorophenoxy Group
The 2,4-dichlorophenoxy moiety is a hallmark of synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). By binding to auxin receptors, this group disrupts cell elongation and division in broadleaf plants, leading to uncontrolled growth and eventual mortality. In this compound, this group likely enhances herbicidal potency while contributing to molecular stability through hydrophobic interactions.
Nitrothiazole Moiety
The 5-nitro-1,3-thiazol-2-yl group introduces electronic and steric features critical for bioactivity. Nitro groups (-NO₂) are strong electron-withdrawing agents, polarizing the thiazole ring and facilitating interactions with enzymatic targets. For instance, nitroreductases in microbial cells can reduce nitro groups to reactive intermediates that damage DNA or inhibit essential proteins. This mechanism underpins the antimicrobial and antiproliferative properties observed in nitroheterocyclic compounds.
Propanamide Linker
The propanamide chain serves as a flexible spacer, optimizing the spatial arrangement of the dichlorophenoxy and nitrothiazole groups. Amide bonds also participate in hydrogen bonding, enhancing solubility and target binding affinity. Structural analogs with shorter or longer linkers often exhibit reduced activity, underscoring the importance of this three-carbon bridge.
Table 1: Functional Group Contributions in this compound
Properties
Molecular Formula |
C12H9Cl2N3O4S |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H9Cl2N3O4S/c1-6(21-9-3-2-7(13)4-8(9)14)11(18)16-12-15-5-10(22-12)17(19)20/h2-6H,1H3,(H,15,16,18) |
InChI Key |
BCEXVFKEAQSYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide (CAS No. 409093-15-8) is a synthetic compound notable for its diverse biological activities. The compound features a dichlorophenoxy group and a nitro-substituted thiazole moiety, which contribute to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activities of this compound, emphasizing its antimicrobial, antitumor, and anti-inflammatory properties.
- Molecular Formula : C₁₂H₉Cl₂N₃O₄S
- Molecular Weight : 362.19 g/mol
- Structural Characteristics : The presence of both a dichlorophenoxy group and a nitro-substituted thiazole enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Its mechanism may involve the inhibition of microbial enzymes crucial for cell wall synthesis or metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Antitumor Activity
Thiazole derivatives are recognized for their antitumor potential. Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 1.98 | Induction of apoptosis |
| MCF-7 | 1.61 | Inhibition of Bcl-2 protein |
| A549 | 2.50 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests its applicability in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly reduced bacterial growth in vitro compared to control groups.
Antitumor Mechanism Exploration
In vitro studies on cancer cell lines revealed that the compound triggered apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells, indicating DNA fragmentation.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its distinct biological activities. The SAR studies suggest that modifications to either the phenoxy or thiazole moiety can significantly alter its efficacy against different biological targets.
Scientific Research Applications
Overview
2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide, also known by its CAS number 409093-15-8, is a synthetic compound notable for its diverse applications in pharmaceuticals and agrochemicals. This compound features a dichlorophenoxy group and a nitro-substituted thiazole moiety, contributing to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Compounds containing thiazole rings are recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest potential for developing new antibacterial agents from this compound.
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 10.5 |
| HeLa (Cervical cancer) | 8.0 |
Mechanisms of action include the induction of apoptosis and inhibition of specific enzymatic activities involved in tumor growth.
Anti-inflammatory Properties
The presence of the thiazole moiety may also confer anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.
Agrochemical Applications
Due to its herbicidal properties attributed to the dichlorophenoxy group, this compound has potential applications in agriculture as a herbicide. Its effectiveness against various weeds could make it a valuable addition to existing herbicide formulations.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth effectively and suggested further exploration for clinical applications in treating infections.
- Anticancer Potential : Research presented at a recent oncology conference demonstrated that this compound could significantly reduce tumor size in murine models when administered at specific dosages.
- Herbicidal Activity : Field trials indicated that formulations containing this compound exhibited superior weed control compared to traditional herbicides, making it a candidate for further development in agrochemical products.
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Reference |
|---|---|---|---|---|
| Amidation | EDC, HOBt, DCM, 24 h | 78 | 2-(2,4-Dichlorophenoxy)propanoic acid | |
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 65 | 5-Nitro-1,3-thiazol-2-amine |
Amide Bond Hydrolysis
The propanamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6 M HCl, reflux, 12 h): Cleavage to 2-(2,4-dichlorophenoxy)propanoic acid and 5-nitro-1,3-thiazol-2-amine .
-
Basic hydrolysis (2 M NaOH, 80°C, 6 h): Forms sodium 2-(2,4-dichlorophenoxy)propanoate and the amine .
Nitro Group Reduction
The 5-nitrothiazole group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C, 4 h) or SnCl₂/HCl, yielding 5-amino-1,3-thiazol-2-yl derivatives .
Table 2: Reduction of the Nitro Group
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd/C | EtOH, 25°C, 4 h | 5-Aminothiazole | 92 | |
| SnCl₂/HCl | Reflux, 2 h | 5-Aminothiazole | 85 |
Electrophilic Aromatic Substitution
The 2,4-dichlorophenoxy group participates in halogen exchange reactions. For example, treatment with NaI in acetone (reflux, 12 h) replaces chloride with iodide at the para-position .
Table 3: Stability Profile
Derivatization for Biological Studies
The compound serves as a precursor for analogs via:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to form N-alkylated thiazoles .
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modifies the dichlorophenyl ring .
Mechanistic Insights from Analogous Compounds
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Key Observations :
- Substitution with a thiazol-2-yl group (vs. acetic acid in 2,4-D) may enhance bioavailability or target specificity, as seen in nitazoxanide derivatives .
Pharmacological Analogs with Thiazol-2-yl Moieties
Key Observations :
- The 5-nitrothiazol-2-yl group in the target compound mirrors nitazoxanide, which inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .
- Substitution at the thiazole ring (e.g., trifluoromethyl in ) modulates receptor binding affinity and selectivity, suggesting the nitro group in the target compound may influence redox-based mechanisms.
Preparation Methods
Reaction Overview
The intermediate 2-(2,4-dichlorophenoxy)propionic acid is synthesized via a nucleophilic substitution reaction between 2,4-dichlorophenol and 2-chloropropionic acid under alkaline conditions. A patented method (CN101302150A) highlights the use of dimethyl sulfoxide (DMSO) as a solvent and dimethylaminopyridine (DMAP) as a surfactant to enhance reaction efficiency.
The reaction proceeds as follows:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Table 1: Patent-Based Synthesis Conditions and Yields
| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | 30 | 10 | 93 |
| 2 | DMSO | 20 | 10 | 93 |
| 3 | DMSO | 80 | 8 | 93.2 |
Post-reaction workup involves neutralization with sulfuric acid, solvent removal via reduced-pressure distillation, and recrystallization using hexane.
Synthesis of 5-Nitro-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 5-nitro-1,3-thiazol-2-amine, nitration is introduced either during or after thiazole ring formation.
Thiazolone Formation
Thioureido acid derivatives react with monochloroacetic acid in a basic aqueous medium to form thiazolone intermediates:
Amide Bond Formation
Coupling Strategies
The final step involves coupling 2-(2,4-dichlorophenoxy)propionic acid with 5-nitro-1,3-thiazol-2-amine. Common methods include:
-
Acyl chloride activation : Treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine.
-
Coupling agents : Using carbodiimides (e.g., EDC) or phosphonium reagents (e.g., BOP) to facilitate amide bond formation.
Example Protocol
-
Activation :
-
Amidation :
Yield and Purity Considerations
-
Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
-
Stoichiometry : Equimolar ratios of acid and amine prevent side reactions.
-
Temperature : Reactions typically proceed at 0–25°C to minimize decomposition.
Comparative Analysis of Methodologies
Intermediate Synthesis
The patented method for 2-(2,4-dichlorophenoxy)propionic acid achieves consistent yields (~93%) by optimizing solvent and catalyst systems. In contrast, traditional aqueous-phase methods yield ≤85% due to incomplete conversion and side product formation.
Thiazole Nitration
Nitration remains a critical challenge, as harsh conditions may degrade the thiazole ring. Source demonstrates that cyclization reactions using polyphosphoric acid at 120°C preserve structural integrity, suggesting similar conditions could stabilize nitro-thiazoles during synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide, and how can reaction yields be improved?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2,4-dichlorophenoxypropanoic acid derivatives with 5-nitrothiazol-2-amine in the presence of activating agents (e.g., chloroacetyl chloride) under reflux in solvents like dioxane or ethanol. Catalytic glacial acetic acid (5 drops) enhances reaction efficiency . Purification involves recrystallization from ethanol-DMF mixtures (3:1 v/v) . Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents of reactants) and temperature control (20–25°C for condensation, 90°C for reflux) .
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenoxy groups) and carbonyl signals (C=O at ~170 ppm). IR confirms amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N dimers with bond lengths of 2.89 Å). Non-classical interactions (C–H⋯O/F) stabilize the lattice .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound’s antimicrobial or anticancer properties?
- Methodology :
- Modify substituents on the thiazole (e.g., nitro → amino) or dichlorophenoxy groups (e.g., Cl → F) and test activity against target organisms (e.g., E. coli MIC assays) .
- Use molecular docking to predict binding to enzyme active sites (e.g., PFOR enzyme in anaerobic organisms) .
- Correlate electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing nitro groups enhance thiazole ring reactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assay protocols (e.g., consistent cell lines, IC₅₀ measurement methods).
- Control variables like solvent polarity (DMF vs. DMSO) and purity (>98% by HPLC) .
- Apply multivariate statistical analysis (e.g., ANOVA for dose-response studies) to isolate compound-specific effects from experimental noise .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodology :
- Perform in silico ADMET profiling using software like SwissADME. Key parameters include logP (~3.5, indicating moderate lipophilicity) and CYP450 inhibition potential.
- Quantum mechanical calculations (DFT) assess reactive sites (e.g., nitro group reduction potential) .
Q. What experimental designs are suitable for evaluating synergistic effects with existing drugs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
